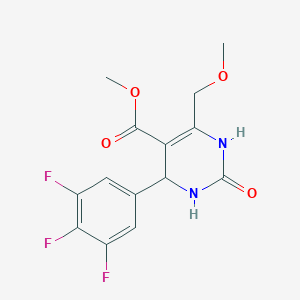
Methyl 6-(methoxymethyl)-2-oxo-4-(3,4,5-trifluorophenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-(methoxymethyl)-2-oxo-4-(3,4,5-trifluorophenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with a unique structure that includes a trifluorophenyl group and a tetrahydropyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(methoxymethyl)-2-oxo-4-(3,4,5-trifluorophenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of a trifluorophenyl ketone with a urea derivative under acidic conditions to form the tetrahydropyrimidine ring. This is followed by esterification to introduce the methoxymethyl and carboxylate groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(methoxymethyl)-2-oxo-4-(3,4,5-trifluorophenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while nucleophilic substitution could introduce an amine group, resulting in a new derivative with potentially different properties.
Scientific Research Applications
Methyl 6-(methoxymethyl)-2-oxo-4-(3,4,5-trifluorophenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: Investigated for its potential as a bioactive molecule, with studies focusing on its interactions with biological targets.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of specialty chemicals and advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 6-(methoxymethyl)-2-oxo-4-(3,4,5-trifluorophenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The trifluorophenyl group is known to enhance binding affinity to certain proteins, potentially leading to inhibition or activation of biological pathways. The tetrahydropyrimidine ring can also interact with nucleic acids, influencing gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
Methyl 6-(methoxymethyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Lacks the trifluorophenyl group, resulting in different chemical and biological properties.
Ethyl 6-(methoxymethyl)-2-oxo-4-(3,4,5-trifluorophenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Similar structure but with an ethyl ester group, which can affect its solubility and reactivity.
Methyl 6-(methoxymethyl)-2-oxo-4-(2,4,6-trifluorophenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Different positioning of the fluorine atoms on the phenyl ring, leading to variations in electronic properties and reactivity.
Uniqueness
The presence of the 3,4,5-trifluorophenyl group in Methyl 6-(methoxymethyl)-2-oxo-4-(3,4,5-trifluorophenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate makes it unique compared to other similar compounds. This specific arrangement of fluorine atoms can significantly influence the compound’s chemical reactivity, biological activity, and overall stability.
Properties
CAS No. |
252002-09-8 |
|---|---|
Molecular Formula |
C14H13F3N2O4 |
Molecular Weight |
330.26 g/mol |
IUPAC Name |
methyl 6-(methoxymethyl)-2-oxo-4-(3,4,5-trifluorophenyl)-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C14H13F3N2O4/c1-22-5-9-10(13(20)23-2)12(19-14(21)18-9)6-3-7(15)11(17)8(16)4-6/h3-4,12H,5H2,1-2H3,(H2,18,19,21) |
InChI Key |
MSDPSKYEIOWDTE-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=C(C(NC(=O)N1)C2=CC(=C(C(=C2)F)F)F)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















